molecular formula C13H19NO2S B2386100 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide CAS No. 2034492-40-3

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide

Cat. No.: B2386100
CAS No.: 2034492-40-3
M. Wt: 253.36
InChI Key: GXPAVEGJCRDHHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of this specific compound, it may involve the use of thiophene derivatives, which are known to have a wide range of applications in medicinal chemistry . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Scientific Research Applications

Chemoselective Acetylation and Antimalarial Drug Synthesis

Compounds featuring acetylation processes, such as N-(2-hydroxyphenyl)acetamide, demonstrate significant roles in synthesizing intermediates for antimalarial drugs. The study by Magadum and Yadav (2018) outlines the chemoselective monoacetylation of 2-aminophenol using immobilized lipase, emphasizing its potential in producing valuable pharmaceutical intermediates Magadum & Yadav, 2018.

Antitumor Activities of Heterocyclic Compounds

Research into heterocyclic compounds derived from similar acetamide structures, such as the synthesis and antitumor evaluation of polyfunctionally substituted derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, reveals promising antiproliferative activity against various cancer cell lines. Shams et al. (2010) highlighted the significance of these compounds in developing novel cancer therapies Shams et al., 2010.

Synthesis and Evaluation of Lignan Conjugates

The study by Raghavendra et al. (2016) on the synthesis of lignan conjugates via cyclopropanation showcases the antimicrobial and antioxidant studies of compounds with structures incorporating elements like cyclopropyl and thiophene moieties. These studies underline the potential of such compounds in contributing to antimicrobial and antioxidant applications Raghavendra et al., 2016.

Development of Opioid Kappa Agonists

Compounds structurally related to acetamides have been explored for their potential as opioid kappa agonists, contributing to pain management research. The conformational analysis in developing novel series of potent opioid kappa agonists demonstrates the application of such chemical structures in therapeutic areas Costello et al., 1991.

Properties

IUPAC Name

2-cyclopropyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9(15)12-5-4-11(17-12)6-7-14-13(16)8-10-2-3-10/h4-5,9-10,15H,2-3,6-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPAVEGJCRDHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)CC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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